molecular formula C6H5FN2O2 B14850255 5-Fluoro-6-methylpyrazine-2-carboxylic acid

5-Fluoro-6-methylpyrazine-2-carboxylic acid

Cat. No.: B14850255
M. Wt: 156.11 g/mol
InChI Key: GICKSDRPQCJWGI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-methylpyrazine-2-carboxylic acid typically involves the fluorination of pyrazine derivatives. One common method is the direct fluorination of 6-methylpyrazine-2-carboxylic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow fluorination, which allows for better control over reaction parameters and yields. The use of automated systems and advanced fluorinating agents can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methylpyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-6-methylpyrazine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds and heterocycles.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets and pathways.

    Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-6-methylpyrazine-2-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H5FN2O2

Molecular Weight

156.11 g/mol

IUPAC Name

5-fluoro-6-methylpyrazine-2-carboxylic acid

InChI

InChI=1S/C6H5FN2O2/c1-3-5(7)8-2-4(9-3)6(10)11/h2H,1H3,(H,10,11)

InChI Key

GICKSDRPQCJWGI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1F)C(=O)O

Origin of Product

United States

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